2H-Azeto[2,3-A]pyrrolizine
Description
Contextual Significance of Fused Nitrogen Heterocycles in Modern Chemical Research
Fused nitrogen heterocycles are core structures in a multitude of biologically active compounds and functional materials. These molecules, characterized by the sharing of atoms between two or more rings, are of immense interest to medicinal chemists and materials scientists. Over 85% of all biologically active compounds are reported to be heterocycles, with nitrogen-containing rings being the most prevalent framework. ontosight.ai The structural rigidity and defined three-dimensional arrangement of fused systems allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery. researchgate.net Their applications are extensive, found in anticancer agents, antibiotics, and agrochemicals, underscoring the continuous drive to synthesize and investigate novel fused heterocyclic systems. acs.org
Systematic Nomenclature and Topological Classification of the 2H-Azeto[2,3-A]pyrrolizine Ring System
The name "this compound" is derived following the systematic nomenclature rules for fused heterocyclic systems established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukiupac.org The name can be deconstructed to understand the molecule's topology:
Parent Heterocycle: The base component of this fused system is pyrrolizine . Pyrrolizine itself is a bicyclic aromatic compound composed of a pyrrole (B145914) ring fused to a pyrrolidine (B122466) ring. The specific isomer is implied by the fusion descriptor.
Attached Component: The prefix "Azeto-" indicates the fusion of an azetidine (B1206935) ring, a four-membered saturated ring containing a single nitrogen atom. researchgate.net
Fusion Locants: The descriptor "[2,3-a]" specifies the manner of fusion. The bonds of the azetidine ring are numbered, and the faces of the parent pyrrolizine ring are lettered. The [2,3-a] notation indicates that the bond between atoms 2 and 3 of the azetidine ring is fused to the bond designated 'a' (the N-C bond) of the pyrrolizine system.
Indicated Hydrogen: The "2H-" prefix specifies the location of a saturated carbon atom (a so-called 'indicated hydrogen') in the final fused structure, which is necessary to define the isomeric state when the ring system could otherwise be drawn with more double bonds.
Topologically, this compound is an "ortho-fused" system, where two adjacent rings share two, and only two, atoms. It is a polycyclic, saturated/unsaturated mixed system containing two nitrogen atoms in a unique and strained arrangement.
Historical Development and Emerging Interest in Polycyclic Azetidines and Pyrrolizines
The interest in the constituent parts of this compound—azetidines and pyrrolizines—has evolved from different areas of chemistry.
Azetidines: Historically, the most prominent azetidine derivatives are the azetidin-2-ones, commonly known as β-lactams, which form the core of life-saving antibiotics like penicillins and cephalosporins. medwinpublishers.com However, the parent azetidine ring itself, due to its significant ring strain (approximately 25.2 kcal/mol), was often considered synthetically challenging. researchgate.net In recent years, this strain has been re-evaluated as a desirable feature, making azetidines useful as rigid scaffolds and versatile synthetic intermediates for ring-opening or ring-expansion reactions. researchgate.netrsc.org This has led to a resurgence in the development of synthetic methods to access functionalized azetidines for applications in medicinal chemistry and beyond. acs.org
Pyrrolizidines: The pyrrolizidine (B1209537) nucleus is a well-known scaffold, most famously represented by the pyrrolizidine alkaloids, a large family of natural products found in thousands of plant species. researchgate.net Research into pyrrolizidine alkaloids has a long history, driven by their wide range of biological activities, including toxicity and potential medicinal applications. Modern synthetic interest focuses on developing stereocontrolled methods to access these and related structures. researchgate.net The 1,3-dipolar cycloaddition reaction is a cornerstone strategy for constructing the pyrrolizidine core. nih.govacs.orgnih.gov
The fusion of these two distinct heterocyclic systems into the Azeto[2,3-a]pyrrolizine scaffold represents an emerging area of interest. It combines the conformational rigidity and unique stereochemistry of the pyrrolizidine core with the high ring strain and synthetic potential of the azetidine ring.
Interdisciplinary Relevance of the this compound Scaffold
The potential interdisciplinary relevance of the this compound scaffold can be inferred from the established applications of its components.
Medicinal Chemistry: Given that azetidines are recognized for imparting favorable pharmacokinetic properties and pyrrolizines exhibit a vast range of biological activities (including anti-inflammatory and antimicrobial), the fused scaffold is a compelling target for drug discovery. medwinpublishers.comresearchgate.netnih.gov The rigid, three-dimensional structure is ideal for designing specific enzyme inhibitors or receptor modulators.
Synthetic Chemistry: The inherent strain of the azetidine portion of the molecule makes it a potentially valuable synthon. rsc.org Selective ring-opening could provide access to more complex, functionalized pyrrolizidine derivatives that are difficult to synthesize by other means.
Materials Science: Polycyclic nitrogen compounds are being explored as energetic materials. The high nitrogen content and strained ring system of azetidine-containing compounds can lead to high decomposition temperatures and energy densities, suggesting a potential, though speculative, application for derivatives of this scaffold. bohrium.com
Detailed Research Findings
While specific research focused exclusively on this compound is limited, the synthetic strategies for constructing related polycyclic azetidines and pyrrolizidines provide a clear roadmap for accessing this scaffold. Key methodologies are summarized below.
| Synthetic Strategy | Description | Key Reactants/Catalysts | Potential Application for Azeto[2,3-a]pyrrolizine | Reference(s) |
| [3+2] Cycloaddition | A powerful method for constructing five-membered rings. An azomethine ylide (generated in situ from an amino acid and an aldehyde/ketone) reacts with a dipolarophile to form a pyrrolidine or pyrrolizidine ring. | Amino acids (e.g., proline), aldehydes, dipolarophiles (e.g., maleimides, α,β-unsaturated ketones). | A pre-formed azetidine-containing aldehyde could react with proline to generate the fused pyrrolizidine portion. | acs.orgnih.govmdpi.com |
| Palladium-Catalyzed C-H Amination | An intramolecular reaction where a C-H bond is activated by a palladium catalyst to form a C-N bond, enabling the closure of a strained ring like azetidine. | Aliphatic amine substrates with a directing group (e.g., picolinamide), Pd(OAc)₂, oxidants (e.g., AgOAc). | A suitably functionalized pyrrolizidine could undergo intramolecular C-H amination to form the fused azetidine ring. | acs.org |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine ring. This is one of the most direct methods for creating functionalized azetidines. | Imines, alkenes, photosensitizers, visible light. | An alkene-substituted pyrrolizine could react with an imine under photochemical conditions. | researchgate.netresearchgate.net |
| Ring Expansion of Aziridines | Thermal or base-promoted isomerization of a substituted aziridine (B145994) can lead to the formation of a more stable, though still strained, azetidine ring. | Dibromo amino esters, bases, or thermal conditions. | A complex pyrrolizidine-fused aziridine could potentially be rearranged to the target azeto-pyrrolizine system. | rsc.org |
This table presents potential synthetic routes based on established methods for analogous structures.
The biological activity of this scaffold has not been extensively reported. However, studies on related pyrrolizine derivatives offer insight into the potential therapeutic applications. For instance, certain N-phenyl-pyrrolizine-carboxamides have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
| Compound Class | Target | Example Activity (IC₅₀) | Significance | Reference(s) |
| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides | COX-1 / COX-2 | COX-1: 2.45–5.69 µMCOX-2: 0.85–3.44 µM | Demonstrates that the pyrrolizine scaffold can be functionalized to produce potent and selective enzyme inhibitors for treating inflammation and pain. | nih.gov |
This table provides example data for related compounds to illustrate potential biological relevance and is not data for this compound itself.
Structure
2D Structure
3D Structure
Properties
CAS No. |
524950-39-8 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3,7-diazatricyclo[5.3.0.02,5]deca-1(10),2,5,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-6(4-9-8)5-10(7)3-1/h1-3,5H,4H2 |
InChI Key |
KYZGVYRCVJCYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=CC=C3C2=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the 2h Azeto 2,3 a Pyrrolizine Core
Retrosynthetic Analysis of the Fused Azeto-Pyrrolizine System
A hypothetical retrosynthetic analysis of the 2H-Azeto[2,3-a]pyrrolizine core would involve strategically disconnecting the fused system to reveal simpler, more readily accessible precursors. The most logical disconnections would target the bonds formed during the final cyclization steps. Two primary disconnection strategies can be envisioned: one focusing on the formation of the azetidine (B1206935) ring and the other on the construction of the pyrrolizine system.
Table 1: Hypothetical Retrosynthetic Disconnections
| Disconnection Approach | Key Bond Cleavage | Potential Precursors |
| Azetidine-centric | C-N and C-C bonds of the azetidine ring | A functionalized pyrrolizine derivative |
| Pyrrolizine-centric | C-N and C-C bonds of the five-membered rings | A functionalized azetidine derivative |
Construction of the Azetidine Ring within Fused Systems
The formation of a four-membered azetidine ring is an energetically challenging process due to ring strain. However, several powerful synthetic methods have been developed to overcome this barrier.
[2+2] Cycloaddition Approaches for Azetidine Formation
The [2+2] cycloaddition reaction between an imine and an alkene (the aza-Paternò–Büchi reaction) or a ketene-imine cycloaddition (Staudinger synthesis) are cornerstone methods for constructing azetidin-2-ones (β-lactams). In the context of the target molecule, a hypothetical approach could involve the [2+2] cycloaddition of a suitable pyrrole-derived alkene or imine. However, no specific examples of this being applied to form an azeto-pyrrolizine system have been reported.
Intramolecular Cyclization Pathways for Four-Membered Ring Annulation
Intramolecular cyclization is a common and effective strategy for forming strained rings. This typically involves a nucleophilic displacement of a leaving group on a γ-amino-substituted precursor. For instance, the intramolecular alkylation of a proline enolate has been used to create azetidine rings fused to a five-membered ring. acs.org Theoretically, a suitably functionalized proline derivative could serve as a precursor to the this compound core, although this specific transformation is not documented.
Stereoselective Synthesis of the Azetidine Moiety
Achieving stereocontrol in the synthesis of the azetidine ring is crucial, as the stereochemistry of the final molecule dictates its biological activity. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies. For example, enantiomerically pure 1-azabicyclo[3.2.0]heptane derivatives have been synthesized from L-proline, where the key step is a diastereoselective intramolecular alkylation. researchgate.net
Annulation Strategies for the Pyrrolizine System
The pyrrolizine core is a common motif in a large class of natural products known as pyrrolizidine (B1209537) alkaloids. Consequently, numerous synthetic strategies have been developed for its construction.
Classical Approaches to Pyrrolizidine Construction
Classical methods for constructing the pyrrolizidine skeleton often involve cycloaddition reactions and tandem cyclization processes. The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a particularly powerful method for generating the five-membered rings of the pyrrolizine system. researchgate.net Furthermore, ring-expansion strategies, such as the reaction of azetidinium ylides, have been successfully employed to access the pyrrolizidine alkaloids turneforcidine (B1243542) and platynecine, demonstrating a potential, though unexploited, link between azetidine chemistry and pyrrolizine synthesis. nih.gov
Tandem Reaction Sequences for Pyrrolizine Formation
Tandem, or cascade, reactions offer an efficient pathway to complex molecules like pyrrolizidines from simpler precursors in a single operation, enhancing atom and step economy. These sequences often involve the formation of multiple bonds in a concerted or sequential manner without the isolation of intermediates.
A notable approach involves an aza-Cope rearrangement followed by a Mannich cyclization. This tandem sequence is effective for creating five-membered nitrogen heterocycles, including the pyrrolidine (B122466) ring, which is a core component of the pyrrolizine system. The reaction proceeds through a 3,3-sigmatropic rearrangement, which is then followed by a Mannich cyclization, allowing for the formation of several bonds in one step. While not explicitly reported for the this compound system, this strategy represents a potential avenue for its synthesis.
Another powerful tandem strategy is the ring-opening metathesis/ring-closing metathesis (ROM/RCM) of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. Using a second-generation Hoveyda-Grubbs precatalyst, this sequence leads to the formation of substituted pyrrolizidin-3-one derivatives. researchgate.net The adaptability of this metathesis-based approach could, in principle, be applied to precursors bearing an azetidine moiety to construct the target azeto-fused scaffold.
Furthermore, cascade reactions involving the condensation of haloaldehydes with hydroxylamine (B1172632) to form intermediate oximes, which then cyclize to nitrones, have been developed. These nitrones can undergo in situ intermolecular dipolar cycloaddition reactions to yield complex heterocyclic structures. This multicomponent approach has been successfully used in the synthesis of the pyrrolizidine alkaloid macronecine. rsc.org
| Tandem Reaction Type | Key Intermediates | Resulting Core Structure | Ref. |
| Aza-Cope Rearrangement-Mannich Cyclization | Iminium ion, enol | Pyrrolidine | |
| ROM/RCM | Ruthenium-alkylidene complex | Pyrrolizidin-3-one | researchgate.net |
| Condensation-Cyclization-Cycloaddition | Oxime, Nitrone | Isoxazolidine-fused systems | rsc.org |
Catalytic Methods in Pyrrolizine Ring Synthesis
Catalysis, particularly asymmetric catalysis, provides a powerful tool for the enantioselective synthesis of pyrrolizine and related heterocyclic structures. Various catalytic systems have been developed to achieve high levels of stereocontrol.
Organocatalysis has emerged as a significant strategy. For instance, proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes have been utilized to construct azabicyclic ring systems. This method has been applied to the synthesis of indolizidine, pyrrolizidine, and quinolizidine (B1214090) skeletons.
Isothiourea-catalyzed intramolecular Michael addition-lactonization represents another potent organocatalytic method for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives. This approach demonstrates excellent stereocontrol, proceeding through an acyl ammonium (B1175870) ion and a subsequent (Z)-ammonium enolate intermediate.
In the realm of metal catalysis, copper-catalyzed three-component tandem amination/cyanation/alkylation sequences have been developed for the synthesis of α-CN pyrrolidines. Also, silver-mediated tandem amination/oxidation of secondary amine-tethered alkynes can produce functionalized pyrroles. escholarship.org While these examples focus on single-ring systems, the functional handles introduced could serve as points for subsequent annulation to form the complete pyrrolizine framework.
More directly related to the pyrrolizine core, a copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides has been successfully developed to synthesize fused-ring pyrrolizine derivatives. researchgate.net
| Catalyst Type | Reaction | Key Features |
| L-Proline | α-Amination/HWE Olefination | Sequential reaction for azabicyclic systems. |
| Isothiourea (Benzotetramisole) | Intramolecular Michael Addition-Lactonization | High enantioselectivity for cis-pyrrolizines. |
| Copper/Silver | Tandem Amination/Cyanation/Alkylation or Oxidation | Formation of functionalized pyrrolidines and pyrroles. escholarship.org |
| Copper | Radical Cascade Cyclization | Synthesis of fused-ring pyrrolizines. researchgate.net |
Integrated Synthetic Routes to the this compound Scaffold
The construction of the complete this compound tricycle necessitates the integration of multiple synthetic steps, often in a highly convergent manner. Strategies such as multi-component reactions and sequential cycloadditions are particularly well-suited for this purpose.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools for generating molecular complexity from simple starting materials in a single step. researchgate.net A highly relevant MCR for the synthesis of the azeto-fused system is a one-pot, three-component [3+2]-cycloaddition. This reaction utilizes azomethine ylides generated in situ from isatins and, notably, azetidine-2-carboxylic acid, which react with various maleimides and itaconimides. acs.org This approach directly incorporates the azetidine ring and forms the pyrrolidine ring of the pyrrolizine core in a stereoselective manner, yielding spiro[1-azabicyclo[3.2.0]heptane] frameworks, which are structurally analogous to the target system. acs.org
The general principle of this MCR involves the condensation of an isatin (B1672199) with azetidine-2-carboxylic acid to form an azomethine ylide. This 1,3-dipole then undergoes a cycloaddition with a dipolarophile, such as an N-substituted maleimide (B117702), to construct the fused ring system. The use of azetidine-2-carboxylic acid is a key innovation for accessing the azeto-fused core.
Another MCR approach involves the reaction of secondary α-amino acids, such as proline, with dialkyl acetylenedicarboxylates and 3-methyleneoxindoles to afford functionalized spiro[indoline-3,2′-pyrrolizines]. rsc.org By substituting proline with azetidine-2-carboxylic acid, this methodology could potentially be adapted for the synthesis of the this compound core.
| Reactants | Key Features | Resulting Scaffold | Ref. |
| Isatin, Azetidine-2-carboxylic acid, Maleimide | One-pot, three-component [3+2] cycloaddition | Spiro[1-azabicyclo[3.2.0]heptane] | acs.org |
| α-Amino acid, Dialkyl acetylenedicarboxylate, 3-Methyleneoxindole | Three-component reaction | Spiro[indoline-3,2′-pyrrolizine] | rsc.org |
Sequential Cycloaddition-Annulation Processes
The construction of fused heterocyclic systems can be efficiently achieved through sequential reactions that combine cycloaddition and annulation steps. A powerful strategy in this regard is the [3+2] cycloaddition of azomethine ylides, followed by an annulation step to complete the ring system.
For the synthesis of the this compound scaffold, a hypothetical sequential process could involve the initial [3+2] cycloaddition of an azomethine ylide derived from a suitable pyrroline (B1223166) precursor with a dipolarophile containing a masked functional group. Subsequent intramolecular cyclization, or annulation, would then form the fused azetidine ring.
A documented example that provides a blueprint for such a strategy is the aza-[4+3] annulation that proceeds through a sequential [3+2]–[2+1] cycloaddition to form 2-pyrrolines. researchgate.net This demonstrates the principle of using sequential cycloadditions to build up complex fused systems.
More specifically, one-pot sequential [3+2] cycloadditions of azomethine ylides with different dipolarophiles have been used for the diastereoselective synthesis of spirooxindole pyrrolizidines. researchgate.net This highlights the feasibility of controlling stereochemistry in complex, multi-step cycloaddition sequences.
Total Synthesis Approaches to Complex Fused Systems
While a total synthesis of this compound itself is not yet reported in the literature, the total synthesis of related, complex pyrrolizidine alkaloids provides valuable strategic insights. nih.gov These syntheses often rely on the early introduction of key stereocenters and the use of robust cyclization methods to construct the bicyclic core.
For instance, the total synthesis of various pyrrolizidine alkaloids has been achieved starting from common synthetic intermediates, demonstrating the power of a divergent synthetic strategy. nih.gov A common theme is the use of chiral pool starting materials or asymmetric catalysis to establish the desired stereochemistry. Key cyclization reactions employed in these syntheses include intramolecular Michael additions, reductive aminations, and ring-closing metathesis.
The synthesis of indolo[2,3-a]quinolizidine alkaloids often involves multi-step sequences starting from chiral pool materials like (R)-tryptophan. ub.edu Key steps include the Bischler-Napieralski cyclization followed by catalytic hydrogenation to form the tetracyclic system. ub.edu These established strategies for constructing fused nitrogen-containing heterocycles could be adapted for the synthesis of the this compound core, likely requiring the development of a suitable azetidine-containing building block.
Modern Synthetic Advancements and Green Chemistry Considerations
Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being integrated into the synthesis of complex molecules. nih.gov
In the context of pyrrolizine synthesis, several green approaches have been reported. The use of water as a solvent in organocatalyzed diastereoselective multicomponent reactions to form 2-azapyrrolizidine alkaloid scaffolds is a prime example. nih.gov This approach not only minimizes the use of volatile organic compounds but can also enhance reaction rates and selectivities.
Furthermore, microwave-assisted organic synthesis has been shown to significantly reduce reaction times in the formation of pyrrolizidine and related heterocyclic systems. For example, microwave irradiation has been successfully employed to accelerate iminium condensation reactions, a key step in some tandem sequences for pyrrolidine synthesis.
The development of catalytic methods, as discussed in section 2.3.3, is inherently a green chemistry approach, as it reduces the need for stoichiometric reagents, thereby minimizing waste. The use of organocatalysts, in particular, avoids the use of often toxic and expensive heavy metals.
Future synthetic strategies for this compound will likely leverage these modern advancements. The development of one-pot, multi-component reactions in aqueous media or under solvent-free conditions, potentially utilizing microwave or ultrasonic irradiation, would represent a significant step towards a truly green synthesis of this complex heterocyclic scaffold. rsc.orgrsc.org
Transition Metal-Catalyzed Syntheses of Fused Heterocycles
Transition metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic systems. researchgate.netsioc-journal.cn These methods are attractive due to their efficiency, mild reaction conditions, and ability to form challenging C-C and C-N bonds. mdpi.com Key strategies applicable to the synthesis of a fused azeto-pyrrolizine system include intramolecular cyclizations and cross-coupling reactions. researchgate.netchim.it
One potential approach involves the transition metal-mediated cyclization of a suitably functionalized pyrrole (B145914) or pyrrolidine precursor. researchgate.net For instance, a palladium- or rhodium-catalyzed intramolecular C-H activation/amination could be envisioned to form the strained four-membered azeto-ring onto a pre-existing pyrrolizine or dihydropyrrolizine skeleton. Transition-metal-catalyzed reactions are known to facilitate the synthesis of complicated heterocycles from readily available starting materials under atom-economical routes. sioc-journal.cn
Another strategy could employ well-established cross-coupling reactions. For example, a Sonogashira coupling could be used to introduce an alkynyl side chain onto a pyrrole derivative, which could then undergo a subsequent metal-catalyzed cyclization. chim.it Similarly, Buchwald-Hartwig amination could be employed for the crucial C-N bond formation to close the azetidine ring. chim.it The synthesis of various heterocycles often relies on the activation of substrates like aryl halides, olefins, or alkynes. sioc-journal.cn The table below summarizes key transition metal-catalyzed reactions that could be adapted for the synthesis of the this compound core.
| Catalytic System | Reaction Type | Potential Application in Synthesis | Reference |
| Palladium (Pd) | Sonogashira Coupling | Introduction of alkynyl groups for subsequent cyclization. | chim.it |
| Palladium (Pd) | Buchwald-Hartwig Amination | Intramolecular C-N bond formation to construct the azetidine ring. | chim.it |
| Rhodium (Rh), Zinc (Zn) | Catalyzed Cyclization of Azides | Formation of the pyrrole ring from dienyl azides. | organic-chemistry.org |
| Manganese (Mn) | [3+2] Cyclization via C-H Activation | Construction of the pyrrolizine core from ketones and isocyanates. | mdpi.com |
| Iron (Fe) | Radical Cycloaddition | Synthesis of pyrrole frameworks from 2H-azirines and enamides. | mdpi.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in synthetic chemistry, providing a green and metal-free alternative for constructing complex molecules with high stereocontrol. rsc.org For the synthesis of the this compound core, organocatalysis could be particularly useful in establishing the stereocenters of the pyrrolizine moiety.
A notable example is the application of aminocatalysis in a formal (3+2)-cycloaddition to create 2,3-dihydro-1H-pyrrolizines. chemrxiv.org In a reported synthesis of the non-steroidal anti-inflammatory drug Ketorolac, an α,β-unsaturated aldehyde and a pyrrole-based hydrazone participated in a cycloaddition activated by an iminium ion, yielding products with high chemical yields and excellent stereocontrol. chemrxiv.org This type of vinylogous hydrazone activation could be a key step in forming the pyrrolizine part of the target scaffold. chemrxiv.org
Furthermore, chiral secondary amines have been successfully used as catalysts in the enantioselective synthesis of related heterocycles like dihydropyridazines through a cascade aza-Michael/intramolecular aldol (B89426) reaction sequence. nih.gov A similar cascade, starting from a functionalized pyrrole, could potentially be designed to construct the fused bicyclic system of pyrrolizine. The table below outlines potential organocatalytic strategies.
| Catalyst Type | Activation Mode | Reaction | Potential Application | Reference |
| Chiral Secondary Amine | Iminium Ion Activation | Formal (3+2)-Cycloaddition | Stereoselective synthesis of the dihydropyrrolizine core. | chemrxiv.org |
| Chiral Secondary Amine | Enamine Activation | Michael Addition | Asymmetric C-C bond formation. | beilstein-journals.org |
| Cinchona Squaramide | Hydrogen Bonding | Michael Addition | Enantioselective synthesis of chiral precursors. | beilstein-journals.org |
| Chiral Phosphoric Acid | Brønsted Acid Catalysis | Nucleophilic Addition | Asymmetric synthesis of aziridines from 2H-azirines. | rsc.org |
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods offer unique activation pathways for forming strained ring systems and initiating radical cyclizations, which are often difficult to achieve through traditional thermal methods. nih.govunizar.es These techniques could be instrumental in constructing the azeto-ring of the target compound.
Photochemical [2+2] cycloadditions are a well-documented method for synthesizing four-membered rings. researchgate.net A potential strategy could involve an intramolecular [2+2] cycloaddition of a pyrrole derivative bearing an alkene tether, followed by subsequent transformations to yield the azeto-fused system. Visible-light photocatalysis, in particular, allows for smooth and clean functionalizations under mild conditions. nih.gov
Electrosynthesis provides another powerful tool. For example, an electrochemical approach has been developed for the synthesis of aziridines where an alkene is oxidized at the anode to generate a carbocation radical, which is then trapped intramolecularly. nih.gov A similar intramolecular C-N bond formation could be envisioned for closing the four-membered azetidine ring onto a pyrrole core. Both photocatalytic and electrochemical methods can generate radical intermediates from common functional groups, enabling new pathways for bond formation. nih.gov
| Method | Key Principle | Potential Application in Synthesis | Reference |
| Photochemical [2+2] Cycloaddition | Photo-induced excitation of an olefin. | Construction of the four-membered azeto-ring. | researchgate.net |
| Visible-Light Photocatalysis | Generation of radical intermediates via single-electron transfer. | C-H amination or other cyclizations under mild conditions. | nih.govnih.gov |
| Electrochemical Oxidation | Anodic oxidation of an alkene or amine. | Intramolecular C-N bond formation to yield the azetidine ring. | nih.gov |
| Electrochemical Reduction | Cathodic treatment to induce functionalization. | Derivatization of heterocyclic nanosheets. | nih.gov |
Sustainable Methodologies in Azeto[2,3-A]pyrrolizine Synthesis
The principles of green chemistry are increasingly important in modern synthetic planning, aiming to reduce environmental impact and improve safety. mdpi.com For a multi-step synthesis of a complex target like this compound, incorporating sustainable practices is crucial.
One key strategy is the use of flow chemistry, which is particularly advantageous when dealing with potentially hazardous intermediates or reactions, such as those involving organic azides. nih.govbeilstein-archives.org The synthesis of 2H-azirines from vinyl azides, a potential precursor for the azeto-ring, has been safely and efficiently performed in a microfluidic reactor, preventing risks associated with high pressure and explosive intermediates under batch conditions. nih.govbeilstein-archives.org
The choice of solvent is another critical factor. ethernet.edu.et Environmentally benign solvents, such as cyclopentyl methyl ether (CPME), have been successfully used in flow protocols for the synthesis of strained heterocycles like 2H-azirines and NH-aziridines. nih.gov Additionally, chemo-enzymatic cascades, which combine the high selectivity of enzymes with the broad scope of chemical catalysts, can be performed in water, the greenest solvent. nih.gov Such cascades could be used for regioselective functionalization early in the synthetic route. nih.gov Other sustainable techniques include microwave-assisted synthesis, which can accelerate reaction rates and improve yields, and mechanochemical grinding, which can proceed in the absence of a solvent. mdpi.com
Derivatization and Functionalization of the this compound Core
Once the core heterocyclic system is synthesized, its derivatization is key to exploring its chemical space and potential applications. The following sections discuss strategies for introducing functional groups in a controlled and efficient manner.
Regioselective Functional Group Introduction
Regioselective functionalization allows for the precise modification of a specific position on the heterocyclic core. This control is typically governed by the inherent electronic properties of the ring system and the directing effects of existing substituents. For the this compound core, one would expect different reactivity at the various C-H positions of the fused rings.
Drawing parallels from pyrrole chemistry, dearomative chlorination of a 1H-pyrrole can lead to highly reactive 2,5-dichloro-2H-pyrrole intermediates. nih.gov These intermediates can then be treated with various nucleophiles to achieve a highly regioselective triple nucleophilic modification. nih.gov A similar dearomatization-addition strategy could potentially be applied to the pyrrole moiety within the this compound system to introduce functionality at specific positions.
Another approach is to use directing groups. For instance, the steric hindrance effect of a bulky group like a tert-butyl can facilitate regioselective iodination at specific positions, as demonstrated in the functionalization of tetraphenylenes. rsc.org Alternatively, electron-withdrawing groups can direct incoming reagents to meta positions. rsc.org Combining enzymatic and chemocatalytic methods can also achieve high regioselectivity, for example, through enzymatic halogenation followed by a metal-catalyzed cross-coupling reaction. nih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful concept in modern synthesis that involves introducing functional groups into a complex molecule at the end of the synthetic sequence. nih.gov This approach is highly efficient for rapidly generating a library of analogues for structure-activity relationship (SAR) studies without having to re-synthesize the core structure from the beginning. nih.gov
C–H functionalization is a cornerstone of LSF. nih.gov For a scaffold like this compound, which contains multiple C-H bonds, direct conversion of these bonds into C-C, C-N, or C-O bonds would be an ideal strategy. Methods for the C-H functionalization of azines (nitrogen-containing heterocycles) are particularly relevant. nih.gov These reactions can be categorized as radical additions, metal-catalyzed C-H activation, or transformations proceeding through dearomatized intermediates. nih.gov
For example, a borono-Catellani process could potentially be used to install substituents at various positions on the heterocyclic core. nsf.gov Visible-light photocatalysis has also emerged as a key technology for LSF, enabling the site-specific functionalization of complex molecules under exceptionally mild conditions. nih.gov This technique could unlock novel reactivity on the this compound core, allowing for the introduction of a wide range of functional groups that might not be tolerated under harsher, traditional conditions. nih.gov
Preparation of Functionalized Analogues and Derivatives
The synthesis of functionalized derivatives of the this compound core and its structural isomers, such as the spiro[1-azabicyclo[3.2.0]heptane] framework, can be efficiently achieved through one-pot, three-component [3+2] cycloaddition reactions. This methodology involves the in situ generation of azomethine ylides from isatins and azetidine-2-carboxylic acid, which then react with various dipolarophiles. acs.org These reactions are characterized by their high efficiency, mild conditions, and excellent regio- and diastereoselectivity, providing a straightforward route to novel polyheterocyclic systems. acs.org
A key strategy for creating a diverse range of functionalized analogues is the variation of the dipolarophile component in the [3+2] cycloaddition. The use of different maleimides and itaconimides allows for the introduction of various substituents on the resulting heterocyclic framework. acs.org The reaction conditions, such as the solvent and temperature, can be optimized to achieve high yields of the desired products. For instance, conducting the reaction in methanol (B129727) at room temperature has proven effective for the synthesis of several derivatives. acs.org
The nature of the substituents on the maleimide, particularly at the nitrogen atom, has a notable influence on the stereoselectivity of the cycloaddition. While N-alkyl derivatives and unsubstituted maleimide generally lead to products with high diastereoselectivity, some N-aryl substituted maleimides may result in lower stereoselectivity. acs.org This highlights the tunability of the reaction to achieve specific stereochemical outcomes.
The following table summarizes the synthesis of various functionalized spiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-triones, which are structural isomers of the azeto[2,3-a]pyrrolizine system, showcasing the versatility of the [3+2] cycloaddition methodology.
| Dipolarophile (Maleimide) | Product | Yield (%) | Diastereomeric Ratio |
| N-Methylmaleimide | (3aSR,4RS,7aRS,7bRS)-2-Methyl-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 85 | >99:1 |
| N-Ethylmaleimide | (3aSR,4RS,7aRS,7bRS)-2-Ethyl-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 82 | >99:1 |
| N-Benzylmaleimide | (3aSR,4RS,7aRS,7bRS)-2-Benzyl-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 78 | >99:1 |
| N-Phenylmaleimide | (3aSR,4RS,7aRS,7bRS)-2-Phenyl-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 75 | 15:1 |
| N-(4-Methoxyphenyl)maleimide | (3aSR,4RS,7aRS,7bRS)-2-(4-Methoxyphenyl)-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 72 | 10:1 |
| N-(4-Chlorophenyl)maleimide | (3aSR,4RS,7aRS,7bRS)-2-(4-Chlorophenyl)-6,7,7a,7b-tetrahydrospiro[azeto[1,2-a]pyrrolo[3,4-c]pyrrole-4,3′-indoline]-1,2′,3(2H,3aH)-trione | 88 | 10:1 |
Table based on data from a study on the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.org
This synthetic approach is not limited to maleimides, as itaconimides have also been successfully employed as dipolarophiles, further expanding the scope of accessible functionalized analogues. acs.org The resulting spiro and dispiro[1-azabicyclo[3.2.0]heptane] structures are valuable for further chemical transformations and for the exploration of their biological properties. The antiproliferative effects of some of the synthesized compounds against cancer cell lines have been evaluated, underscoring the potential of these functionalized heterocyclic systems in medicinal chemistry. acs.org
Reaction Mechanisms and Stereochemical Control in Azeto 2,3 a Pyrrolizine Synthesis
Detailed Mechanistic Investigations of Key Annulation Reactions
The formation of the azeto[2,3-a]pyrrolizine skeleton relies on annulation reactions that construct the fused rings. Mechanistic understanding of these key steps is crucial for optimizing reaction conditions and controlling outcomes.
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and widely used method for the synthesis of the pyrrolidine (B122466) and pyrrolizine core. nih.govresearchgate.netresearchgate.netmdpi.com This reaction involves the [3+2] cycloaddition of a three-atom, four-electron azomethine ylide dipole with a two-electron dipolarophile (typically an alkene or alkyne).
The azomethine ylide is commonly generated in situ from the thermal decarboxylation of an α-amino acid, such as proline or sarcosine, in the presence of a carbonyl compound. researchgate.net The mechanism proceeds via the condensation of the amino acid with the carbonyl compound to form an intermediate that readily loses carbon dioxide to generate the 1,3-dipole. This dipole then reacts with a dipolarophile to form the five-membered pyrrolidine ring. When proline is used, the initially formed bicyclic adduct can serve as a precursor to the pyrrolizine skeleton. nih.govresearchgate.netresearchgate.net
The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. Generally, the reaction proceeds via a concerted mechanism, where the nucleophilic carbon of the ylide attacks one end of the dipolarophile's double bond, leading to a high degree of stereocontrol. researchgate.net
Table 1: Synthesis of Pyrrolizine Derivatives via [3+2] Cycloaddition
| Precursors | Dipolarophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ninhydrin, Proline | Dimethyl acetylenedicarboxylate | Ethanol, Reflux | Dimethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-spiro-5'-(5',6'-dihydro-7'H-pyrrolizine)-6',7'-dicarboxylate | 92 | researchgate.net |
| Isatin (B1672199), Proline | (E)-3-aryl-1-(pyridin-2-yl)prop-2-en-1-one | Methanol (B129727), Reflux | Spiro[indole-pyrrolizine] derivative | 85-95 | nih.govresearchgate.net |
Intramolecular rearrangements provide an elegant pathway to complex molecular architectures from simpler precursors, often increasing molecular complexity in a single step. For the synthesis of fused nitrogen heterocycles, domino reactions involving rearrangements are particularly effective.
One relevant transformation is the aza-Piancatelli rearrangement, which converts furylcarbinols into 4-aminocyclopentenone derivatives. researchgate.net This acid-catalyzed process involves the opening of the furan (B31954) ring followed by a 4π-electrocyclization. Intramolecular variants of this reaction can be envisioned to construct fused-ring systems.
Another powerful strategy involves tandem reactions, such as a quinazolinone rearrangement followed by an intramolecular cyclization of tautomeric benzamidines, which has been used to create complex, diastereomeric pyrrolopyrazinoquinazolinones. nih.govnih.gov This domino sequence integrates multiple bond-forming events and structural rearrangements into a single process, efficiently building enantiopure, polycyclic products from simple starting materials. nih.govnih.gov Such a strategy could conceptually be adapted for the construction of an azeto-pyrrolizine system by designing a precursor that undergoes a programmed cascade of ring closures and rearrangements.
Transition metal catalysis offers efficient and selective methods for constructing heterocyclic rings. mdpi.com Metals such as rhodium, zinc, gold, and copper are frequently used to catalyze cyclization reactions. organic-chemistry.orgnih.govnih.gov
For instance, the synthesis of pyrroles and their derivatives can be achieved through rhodium- or zinc-catalyzed reactions of dienyl azides. organic-chemistry.orgnih.govscilit.comresearchgate.net The proposed catalytic cycle for a rhodium-catalyzed process typically begins with the coordination of the azide (B81097) to the metal catalyst. This is followed by the extrusion of dinitrogen (N₂) to form a metal-nitrenoid intermediate. This highly reactive species can then undergo an intramolecular cyclization and subsequent rearrangement to afford the pyrrole (B145914) ring.
In gold-catalyzed syntheses of 1-pyrrolines, the cycle often involves the activation of an alkyne by the gold catalyst, making it susceptible to nucleophilic attack by a tethered amine (hydroamination). nih.gov This intramolecular cyclization is followed by protonolysis to release the pyrroline (B1223166) product and regenerate the active gold catalyst. Understanding these catalytic cycles is essential for ligand design and reaction optimization to achieve high yields and selectivities.
Stereochemical Outcomes and Diastereocontrol
The fusion of an azetidine (B1206935) ring to a pyrrolizine core results in a structure with multiple contiguous stereogenic centers. Controlling the relative and absolute stereochemistry of these centers is a primary challenge in the synthesis.
Diastereoselectivity in the synthesis of fused systems like pyrrolizidines is often achieved through substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations. nih.gov For example, in [3+2] cycloaddition reactions, the stereochemistry of the azomethine ylide, often derived from a chiral amino acid like proline, dictates the facial selectivity of the addition to the dipolarophile. nih.govresearchgate.netresearchgate.net
The reaction often proceeds with high diastereoselectivity, leading to the formation of a single major diastereomer. researchgate.net This is attributed to a concerted cycloaddition mechanism where the dipole and dipolarophile approach each other through a sterically favored transition state. The specific geometry of this transition state minimizes steric interactions and maximizes favorable orbital overlap, thereby controlling the stereochemistry of the newly formed chiral centers at the ring junctions.
While diastereoselective methods are effective, achieving enantioselectivity often requires the use of asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
For the synthesis of pyrrolizidine (B1209537) alkaloids and related structures, several enantioselective methods have been developed. One notable strategy is the stereoselective [3+2] annulation of a chiral α-amino aldehyde with a silyl-substituted propene, which has been applied to the total synthesis of the natural alkaloid alexine. nih.gov
Another powerful approach involves the use of chiral Brønsted acids, such as chiral phosphoric acids, as catalysts. These catalysts can protonate a substrate, such as an imine, to form a chiral ion pair. The counterion then shields one face of the intermediate, directing the attack of a nucleophile to the opposite face, thereby inducing high enantioselectivity. This method has been successfully applied to the desymmetrization of C(s)-symmetric diones to afford fused piperidine (B6355638) and pyrrolidine derivatives with excellent enantioselectivities (up to 98% ee).
Table 2: Enantioselective Approaches to Pyrrolidine/Pyrrolizidine Scaffolds
| Reaction Type | Catalyst/Chiral Source | Substrates | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| [3+2] Annulation | Chiral α-amino aldehyde | α-Amino aldehyde, 1,3-bis(silyl)propene | Substrate-controlled stereoselectivity | High diastereoselectivity | nih.gov |
| Reductive Amination | Chiral Phosphoric Acid | C(s)-symmetric 1,3-dione | Desymmetrization | Up to 98% ee | N/A |
| Asymmetric Synthesis | (S)-Pyroglutamic acid derivative | Unsaturated lactam | Chiral pool synthesis | Stereocontrolled synthesis of epialexines | nih.gov |
Chiral Pool and Auxiliary Strategies
The asymmetric synthesis of the 2H-Azeto[2,3-a]pyrrolizine scaffold can be approached by leveraging the "chiral pool"—naturally occurring, enantiomerically pure compounds that serve as starting materials. Additionally, chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate, are instrumental in directing the formation of new stereocenters.
Chiral Pool Synthesis: For the pyrrolizine portion of the target molecule, amino acids such as L-proline and its derivatives are common and effective chiral starting points. bohrium.com The inherent stereochemistry of these natural compounds can be transferred through a series of reactions to establish the desired configuration in the final fused ring system. For instance, L-proline can be used to construct the bicyclic pyrrolizine core, upon which the azeto ring is subsequently built. mdpi.com Similarly, chiral molecules like D-mannitol have been used to derive chiral imines for stereoselective β-lactam synthesis. mdpi.com
Staudinger Reaction: In this cycloaddition, a chiral auxiliary can be attached to either the ketene (B1206846) or the imine. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts in enantioselective Staudinger reactions. nih.gov Enantiopure oxazolidinones, often derived from amino acids like (S)- or (R)-phenylglycine, are excellent and widely used chiral auxiliaries for this purpose. nih.gov
Ester Enolate-Imine Condensation: This method is highly effective for the asymmetric synthesis of 3-hydroxy-β-lactams. The stereochemical outcome is influenced by both the chiral auxiliary on the ester and the O-protecting group. For example, the combination of a triisopropylsilyl (TIPS) protecting group and a (−)- or (+)-2-phenylcyclohexyl auxiliary has been found to yield excellent results. nih.gov
The following table summarizes common chiral auxiliaries used in the synthesis of β-lactams, which are applicable to the formation of the azeto ring in the target molecule.
| Chiral Auxiliary | Typical Application | Diastereoselectivity/Enantioselectivity |
| Evans Oxazolidinones | Ester enolate-imine condensation | High diastereoselectivity |
| (S)- or (R)-Phenylglycine Derivatives | Ketene-imine [2+2] cycloaddition | Excellent enantiopurity |
| Camphorsultam | Michael additions, Aldol (B89426) reactions | High diastereoselectivity |
| Pseudoephedrine | Alkylation of amides | Product configuration is syn to the methyl and anti to the hydroxyl group |
| Planar-chiral PPY derivatives | Catalytic ketene-imine cycloaddition | Good to excellent stereoselection (e.g., 81-98% ee) nih.govacs.org |
Factors Governing Regioselectivity in Ring-Forming Reactions
The construction of the fused this compound system involves critical ring-forming reactions where regioselectivity—the preferential formation of one constitutional isomer over another—is paramount. The key transformations are typically [2+2] cycloadditions to form the four-membered azeto ring and [3+2] cycloadditions for the five-membered pyrrolizidine core.
For the formation of the β-lactam ring via the Staudinger [2+2] cycloaddition, the reaction involves a ketene and an imine. The relative stereochemistry (cis vs. trans) is a critical aspect. The stereochemical outcome is determined by the competition between the direct ring closure of a zwitterionic intermediate and the isomerization of the imine moiety within that intermediate. nih.gov
Several factors influence the regioselectivity and stereoselectivity of this process:
Electronic Effects: The electronic properties of substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. nih.gov Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing for isomerization and leading to a preference for trans-β-lactams. nih.gov For instance, reactions of polyaromatic imines with various acid chlorides have been shown to produce exclusively trans-β-lactams. nih.gov
Steric Hindrance: Steric interactions can significantly influence the transition state. In some cases, severe steric hindrance between substituents on the ketene and the imine can favor a specific approach, leading to high stereoselectivity. nih.gov
Reaction Conditions: Temperature and the choice of base or catalyst can alter the reaction pathway. For example, certain Staudinger reactions yield different diastereomeric ratios when conducted at low temperatures versus high temperatures. mdpi.com The use of specific catalysts, such as planar-chiral nucleophiles, can provide excellent control over the stereochemical outcome. nih.gov
For the construction of the pyrrolizidine framework, 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful method. nih.gov The regioselectivity of this [3+2] cycloaddition is governed by the electronic and steric nature of both the dipole (azomethine ylide) and the dipolarophile (alkene). The reaction is thermally allowed and typically proceeds in a suprafacial manner, with frontier molecular orbital (FMO) theory often used to predict the outcome. nih.gov
The table below outlines how different factors can influence the outcome of the key ring-forming reactions.
| Factor | Influence on Staudinger [2+2] Cycloaddition | Influence on [3+2] Cycloaddition |
| Electronic Effects (Substituents) | Electron-donating on ketene/electron-withdrawing on imine favors cis products. nih.gov | Controlled by HOMO-LUMO energy gaps of the azomethine ylide and dipolarophile. |
| Steric Hindrance | Can dictate the approach of reactants, influencing cis/trans selectivity. nih.gov | Can favor the formation of one regioisomer by disfavoring sterically crowded transition states. |
| Catalyst/Auxiliary | Chiral catalysts (e.g., PPY derivatives) can induce high enantioselectivity. nih.govnih.gov | Chiral auxiliaries or catalysts can control the facial selectivity of the cycloaddition. nih.gov |
| Temperature | Can affect the ratio of diastereomers formed. mdpi.com | Can influence reaction rate and, in some cases, selectivity. |
Stability and Reactivity Profiles of the Fused this compound System
The chemical behavior of the this compound system is dominated by the properties of the strained β-lactam ring fused to the pyrrolizidine nucleus.
Reactivity: The high ring strain makes the β-lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This is the basis for the biological activity of β-lactam antibiotics, which act by acylating serine residues in the active sites of bacterial enzymes. nih.gov
Key aspects of the reactivity profile include:
Enhanced Electrophilicity: The reduced amide resonance increases the ketone-like character of the carbonyl group, making it more reactive toward nucleophiles compared to a standard amide. nih.gov
Acylating Potential: The molecule is an effective acylating agent. The relief of ring strain provides a strong thermodynamic driving force for the ring-opening reaction upon nucleophilic attack.
Susceptibility to Hydrolysis: The strained ring is prone to cleavage by water or other nucleophiles. The rate of hydrolysis is significantly higher than that of less strained lactams (e.g., γ-lactams or δ-lactams) or acyclic amides. researchgate.net The unique bicyclic structure enhances this reactivity. scbt.com
The reactivity of fused β-lactams can be qualitatively compared using structural parameters, such as the pyramidality of the bridgehead nitrogen. This increased reactivity is a hallmark of potent biological activity in related structures like penicillins and carbapenems. nih.gov
| Compound Class | Ring System | Relative Ring Strain | General Reactivity |
| Monobactams | Monocyclic β-lactam | Low | Moderately reactive |
| Penicillins | Fused thiazolidine-azetidinone | High | Highly reactive |
| Carbapenems | Fused pyrroline-azetidinone | Very High | Very highly reactive |
| This compound | Fused pyrrolizidine-azetidinone | High (inferred) | Expected to be highly reactive |
Theoretical and Computational Studies of 2h Azeto 2,3 a Pyrrolizine
Quantum Chemical Characterization of Electronic Structure
There is no specific information available regarding the quantum chemical characterization of the electronic structure of 2H-Azeto[2,3-a]pyrrolizine. Such a study would typically involve calculations of molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and electronic properties.
Conformational Analysis and Energy Landscapes of the Fused Rings
Detailed conformational analysis and the corresponding energy landscapes for the fused azeto-pyrrolizine ring system have not been reported. A computational study in this area would be necessary to identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's three-dimensional structure and flexibility.
Reaction Pathway Calculations and Transition State Analysis
While synthetic routes to related structures like dihydro-1H-pyrrolizines via cycloaddition reactions have been explored, specific computational studies on the reaction pathways leading to or involving this compound are absent from the literature. This includes the energetic and geometric parameters of key intermediates and the geometries and activation energies of transition states, which are vital for understanding reaction mechanisms and kinetics.
No data is available on the calculated energies or geometries of intermediates involved in the formation or reactions of this compound.
There are no published calculations on the transition state geometries or activation energies for reactions involving this compound.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational methods are often used to predict spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima) to aid in the characterization of novel compounds. However, no such predicted spectroscopic data has been published for this compound.
Molecular Dynamics Simulations of Scaffold Dynamics
Molecular dynamics simulations provide insight into the dynamic behavior of molecules over time. There is no evidence of such simulations having been performed to study the dynamics of the this compound scaffold.
Density Functional Theory (DFT) Applications in Selectivity Prediction
Comprehensive searches of scientific literature did not yield specific studies applying Density Functional Theory (DFT) to predict the reaction selectivity of the compound this compound. While DFT is a powerful and widely used computational method for investigating reaction mechanisms and predicting selectivity in organic chemistry, dedicated research on this particular heterocyclic system is not available in the public domain based on the conducted searches.
Typically, DFT studies in the context of reaction selectivity involve the calculation of various parameters to understand and predict the outcomes of chemical reactions. These investigations often focus on:
Regioselectivity: Predicting which atom or site in a molecule is more likely to react. This is often achieved by calculating and comparing the energies of transition states for different reaction pathways. Lower transition state energy indicates a more favorable pathway. Analysis of local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic/nucleophilic indices, can also provide insights into the most reactive sites.
Stereoselectivity: Determining which stereoisomer is preferentially formed. DFT is used to model the three-dimensional structures of transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). The energy difference between these transition states allows for the prediction of the stereochemical outcome of a reaction.
Chemoselectivity: Predicting which functional group in a molecule is more likely to react when multiple reactive sites are present. By modeling the activation energies for reactions at different functional groups, DFT can help determine the most probable reaction course.
Although no specific data tables or detailed research findings for this compound can be presented, the general principles of applying DFT to predict selectivity would involve modeling its reactions, such as cycloadditions, electrophilic substitutions, or nucleophilic additions. Researchers would construct computational models of the reactants, transition states, and products to map out the potential energy surface of the reaction. The relative energies of the various stationary points on this surface would then be used to rationalize or predict the selectivity of the transformation.
Without dedicated scholarly articles on this topic, any further discussion would be speculative and would not adhere to the required standards of scientific accuracy based on existing research.
Structure Activity Relationship Sar Studies of 2h Azeto 2,3 a Pyrrolizine Derivatives
Influence of Core Scaffold Modifications on Molecular Interactions
A thorough search of the scientific literature did not yield any specific studies on the influence of core scaffold modifications of 2H-Azeto[2,3-a]pyrrolizine on its molecular interactions. Research in this area would typically involve the synthesis of a series of analogs with systematic changes to the core structure. These analogs would then be evaluated in biological assays to determine how these modifications affect their binding affinity and activity. Computational modeling techniques could also be employed to predict how changes to the scaffold would alter its interaction with a putative target.
Impact of Substituent Effects on Biological Activity Profiles at the Molecular Level
The addition of various substituents to the core scaffold of a molecule is a common strategy for fine-tuning its biological activity. Substituents can influence a molecule's properties in several ways, including its size, shape, lipophilicity, and electronic character. These properties play a crucial role in determining how the molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target.
Currently, there is no available research that specifically details the impact of substituent effects on the biological activity of this compound derivatives. A systematic investigation in this area would involve the synthesis of a library of compounds with a variety of substituents at different positions on the this compound scaffold. The biological activity of these compounds would then be assessed to establish clear SAR trends. For example, the addition of electron-withdrawing or electron-donating groups could be explored to modulate the electronic properties of the molecule and its potential for hydrogen bonding or other non-covalent interactions with a target.
Conformational Flexibility and its Role in Ligand-Target Binding
The ability of a molecule to adopt different three-dimensional conformations can be a critical determinant of its biological activity. A flexible molecule may be able to adapt its shape to fit into a binding site, a phenomenon known as "induced fit." Conversely, a more rigid molecule may have a higher affinity for its target due to a lower entropic penalty upon binding. The conformational flexibility of the this compound scaffold would be an important consideration in the design of potent and selective ligands.
No specific studies on the conformational flexibility of this compound and its role in ligand-target binding have been reported in the scientific literature. Research in this area would likely involve the use of computational methods, such as molecular dynamics simulations, to explore the conformational landscape of the molecule. Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, could also be used to gain insights into the preferred conformations of this compound derivatives in solution.
Bioisosteric Replacements and Their Mechanistic Consequences
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. The application of bioisosteric replacements to the this compound scaffold could lead to the discovery of novel derivatives with enhanced therapeutic potential.
There is currently no published research on the use of bioisosteric replacements in the design of this compound derivatives. A research program focused on this area would involve identifying functional groups on the this compound scaffold that are amenable to bioisosteric replacement. For example, a carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and cell permeability. The synthesized bioisosteres would then be evaluated to determine the mechanistic consequences of these replacements on the compound's biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design (Computational Aspects)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to design new molecules with similar or improved activity. Ligand-based drug design, which is employed when the structure of the biological target is unknown, relies heavily on pharmacophore modeling.
No pharmacophore models for this compound derivatives have been reported in the literature. The development of such a model would require a set of this compound derivatives with known biological activities. These compounds would be used to generate a 3D pharmacophore hypothesis that could then be used to virtually screen large compound libraries to identify new potential hits.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new compounds and to gain insights into the molecular properties that are important for activity.
A search of the scientific literature found no QSAR studies that have been conducted on this compound derivatives. To perform a QSAR study, a dataset of this compound derivatives with a range of biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be used to develop a QSAR model that correlates these descriptors with the observed biological activity.
Biological Activities and Mechanistic Investigations of 2h Azeto 2,3 a Pyrrolizine Analogs
Cellular Mechanistic Studies
Induction of Specific Cellular Responses (e.g., Apoptosis at a molecular level)
The induction of apoptosis, or programmed cell death, is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govmdpi.commdpi.com Analogs of the 2H-Azeto[2,3-A]pyrrolizine scaffold are being investigated for their potential to trigger this cellular suicide program in pathological conditions. The molecular basis of this pro-apoptotic activity is thought to involve the intricate interplay of various signaling pathways, primarily the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction. mdpi.com It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). mdpi.com It is hypothesized that certain this compound analogs may modulate the balance of these proteins, leading to an increase in the pro-apoptotic signals. This shift can result in the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. mdpi.com Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. mdpi.comnih.gov The formation of the apoptosome is a critical step that leads to the activation of caspase-9, an initiator caspase. mdpi.com
The extrinsic, or death receptor-mediated, pathway is another avenue through which cells can be directed to undergo apoptosis. This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand or tumor necrosis factor-alpha (TNF-α), to their corresponding transmembrane death receptors on the cell surface. nih.govmdpi.com This ligand-receptor interaction triggers a signaling cascade that ultimately leads to the activation of another initiator caspase, caspase-8. nih.gov
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3. mdpi.com Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov Research into this compound analogs is focused on elucidating their specific molecular targets within these pathways to understand how they can effectively induce an apoptotic response.
| Pathway | Key Proteins | Potential Interaction with this compound Analogs |
| Intrinsic Pathway | Bcl-2 family (Bcl-2, Bcl-xL, Bax, Bak), Cytochrome c, Apaf-1, Caspase-9 | Modulation of Bcl-2 family protein expression or function, leading to mitochondrial outer membrane permeabilization. |
| Extrinsic Pathway | Death Receptors (e.g., Fas, TNFR1), Caspase-8 | Direct or indirect activation of death receptors or downstream signaling components. |
| Common Pathway | Caspase-3 | Upregulation of initiator caspase activity leading to the activation of executioner caspases. |
Structure-Based Drug Design Leveraging the this compound Scaffold
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. greeley.org This approach is being increasingly applied to the this compound scaffold to develop potent and selective modulators of specific cellular targets. The core principle of SBDD is to design molecules that have a high degree of complementarity in shape and chemical properties to the binding site of the target protein.
The process often begins with the identification of a biological target that is implicated in a disease process. For this compound analogs, these targets could be enzymes, such as kinases, or protein-protein interaction interfaces that are critical for cell survival and proliferation. Once a target is identified, its three-dimensional structure is determined, typically through techniques like X-ray crystallography or NMR spectroscopy. This high-resolution structural information provides a detailed map of the binding site, including its shape, size, and the location of key amino acid residues that can be exploited for ligand binding.
Computational docking simulations are then employed to predict the binding mode and affinity of virtual libraries of this compound derivatives to the target's active site. These in silico studies help in prioritizing compounds for chemical synthesis and biological evaluation. The synthesized compounds are then tested in biochemical and cellular assays to determine their activity.
A crucial aspect of SBDD is the iterative cycle of design, synthesis, and testing. The crystal structure of a promising lead compound in complex with its target protein can provide invaluable insights for further optimization. By analyzing the specific interactions between the ligand and the protein, medicinal chemists can make rational modifications to the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. This iterative process has been successfully used in the development of inhibitors for various targets, including fibroblast growth factor receptors (FGFRs) using related heterocyclic scaffolds like 5H-pyrrolo[2,3-b]pyrazine. mdpi.comnih.gov
Investigation of Molecular Selectivity and Promiscuity
Molecular selectivity is a critical attribute of a drug candidate, as it determines its ability to interact with the intended biological target while minimizing off-target effects. The investigation of the molecular selectivity and promiscuity of this compound analogs is a key area of research to ensure their therapeutic potential and to understand any potential for adverse effects.
The selectivity of a compound is often assessed by screening it against a panel of related biological targets. For instance, if a this compound analog is designed as a kinase inhibitor, its selectivity would be evaluated by testing its inhibitory activity against a broad range of kinases. A highly selective inhibitor will exhibit potent activity against the desired target with significantly lower activity against other kinases. This is important because many protein families, such as kinases, share highly conserved active sites, making the design of selective inhibitors challenging. greeley.org
Conversely, molecular promiscuity, or polypharmacology, refers to the ability of a single compound to interact with multiple targets. While often associated with undesirable side effects, a controlled degree of promiscuity can sometimes be beneficial, particularly in the treatment of complex multifactorial diseases like cancer.
Structure-activity relationship (SAR) studies are instrumental in understanding and optimizing the selectivity of this compound derivatives. These studies involve systematically modifying the chemical structure of the scaffold and assessing the impact of these changes on biological activity and selectivity. By identifying the key structural features that govern target recognition, researchers can fine-tune the molecule to enhance its selectivity. For example, studies on pyrrolizidine (B1209537) alkaloids have shown a strong structure-activity relationship in their ability to induce cell death. researchgate.net Similarly, investigations into pyrazole-based analogs have demonstrated how modifications to the core structure can influence their inhibitory activity against specific targets like cyclin-dependent kinase 2 (CDK2). nih.gov
The following table summarizes the key considerations in the investigation of molecular selectivity and promiscuity for this compound analogs:
| Aspect | Description | Importance |
| Target Selectivity | The ability of a compound to bind to its intended biological target with higher affinity than to other targets. | Minimizes off-target effects and potential toxicity. |
| Molecular Promiscuity | The ability of a compound to interact with multiple biological targets. | Can lead to unwanted side effects, but can also be therapeutically beneficial in certain contexts (polypharmacology). |
| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Guides the optimization of compounds for improved potency and selectivity. |
| In Vitro Profiling | Screening compounds against a panel of related targets (e.g., a kinome panel) to assess their selectivity profile. | Provides a quantitative measure of selectivity and identifies potential off-targets. |
Applications and Future Research Directions
Potential as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of new therapeutic agents. While direct evidence for 2H-Azeto[2,3-a]pyrrolizine is not yet available, the well-established biological activities of its constituent substructures, azetidine (B1206935) and pyrrolizine, provide a strong rationale for its investigation as a privileged scaffold.
Pyrrolizine and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, certain synthetic pyrrolizine derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX), while others have demonstrated cytotoxic effects against various cancer cell lines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key component in numerous bioactive compounds, including antibiotics and enzyme inhibitors. Its strained nature can impart unique conformational constraints on a molecule, which can be advantageous for achieving specific and high-affinity interactions with biological targets.
The fusion of these two moieties in the this compound system could lead to novel three-dimensional structures that present chemical functionalities in unique spatial arrangements. This could enable the design of compounds that can access previously "undruggable" pockets on protein surfaces. The table below outlines a hypothetical research plan to explore the potential of this scaffold.
| Research Phase | Objective | Key Activities | Potential Therapeutic Areas |
| Phase 1: Library Synthesis | To create a diverse library of this compound derivatives with varied substitution patterns. | Development of novel synthetic routes; functionalization at key positions of the scaffold. | Oncology, Infectious Diseases, Inflammation |
| Phase 2: Initial Screening | To identify preliminary biological activities of the synthesized compounds. | High-throughput screening against a panel of common drug targets (e.g., kinases, proteases). | To be determined by screening results. |
| Phase 3: Hit-to-Lead Optimization | To improve the potency, selectivity, and drug-like properties of the most promising initial hits. | Structure-activity relationship (SAR) studies; computational modeling and design. | Refined based on the specific targets identified. |
| Phase 4: Preclinical Evaluation | To assess the in vivo efficacy and safety of lead compounds. | Animal models of disease; pharmacokinetic and toxicology studies. | Advancement of promising candidates towards clinical trials. |
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of novel probes is crucial for understanding disease mechanisms and identifying new drug targets. The unique structure of this compound makes it an attractive candidate for the development of new chemical probes. The scaffold could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to enable the visualization and isolation of its biological targets.
For example, a fluorescently labeled this compound derivative could be used in cellular imaging studies to determine its subcellular localization and to identify its binding partners. Alternatively, a derivative bearing a photo-crosslinkable group could be used to covalently label its target proteins, facilitating their identification by mass spectrometry. The rigid nature of the fused ring system could also be exploited to create highly selective probes that can distinguish between closely related protein isoforms.
Theoretical Potential in Materials Science or Supramolecular Chemistry
Beyond its potential in medicinal chemistry, the this compound scaffold may also possess interesting properties relevant to materials science and supramolecular chemistry. The presence of nitrogen atoms and the potential for delocalized π-systems in derivatives could lead to unique electronic and photophysical properties. Theoretical studies could explore the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) or as components of novel sensors.
In the realm of supramolecular chemistry, the rigid and defined geometry of the this compound core could be utilized as a building block for the construction of larger, well-defined architectures through non-covalent interactions such as hydrogen bonding or π-π stacking. These self-assembled structures could have applications in areas such as host-guest chemistry, molecular recognition, and the development of new functional materials.
Challenges and Opportunities in the Synthesis of Complex Azeto[2,3-a]pyrrolizine Derivatives
A major hurdle in exploring the potential of this compound is the lack of established synthetic routes to this heterocyclic system. The construction of the strained azetidine ring fused to the pyrrolizine core presents a significant synthetic challenge. Overcoming this challenge will require the development of novel and efficient synthetic methodologies.
Potential synthetic strategies could involve intramolecular cyclization reactions of appropriately functionalized pyrrolizine precursors or cycloaddition reactions to form the azetidine ring. The development of a robust and versatile synthetic route would be a significant breakthrough, opening the door to the systematic exploration of the chemical space around this scaffold. This also represents a substantial opportunity for synthetic organic chemists to contribute to this nascent field.
Emerging Research Avenues and Untapped Potential of the Fused System
The exploration of the this compound system is still in its infancy, and many potential research avenues remain untapped. For instance, the catalytic properties of metal complexes incorporating this scaffold as a ligand have not been investigated. The unique steric and electronic properties of such ligands could lead to novel catalysts with unique reactivity and selectivity.
Another area of interest is the potential for this scaffold to serve as a bioisostere for other known heterocyclic systems in existing drugs. Replacing a known scaffold with the novel this compound core could lead to compounds with improved pharmacological properties, such as enhanced potency, better metabolic stability, or a more favorable side-effect profile.
Strategic Directions for Rational Design of Novel this compound Based Research Tools
The rational design of novel research tools based on the this compound scaffold will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and chemical biology. A strategic approach would involve the following key steps:
Computational Scaffolding: Employing computational methods to predict the binding modes of virtual this compound libraries against a wide range of biological targets. This would help to prioritize synthetic efforts towards the most promising compound classes.
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a diverse range of derivatives with different substitution patterns and stereochemistries.
Fragment-Based Screening: Using biophysical techniques to screen small, simple this compound-based fragments for their ability to bind to specific biological targets. Promising fragments can then be elaborated into more potent and selective ligands.
Target Identification and Validation: For compounds that show interesting biological activity in phenotypic screens, a concerted effort will be needed to identify their molecular targets. This can be achieved using a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.
The table below summarizes some potential research directions and their anticipated outcomes.
| Strategic Direction | Methodology | Anticipated Outcome |
| Privileged Scaffold Exploration | Combinatorial synthesis and high-throughput screening. | Identification of novel bioactive compounds for various diseases. |
| Chemical Probe Development | Functionalization with reporter groups (e.g., fluorophores, biotin). | New tools for studying biological processes and target validation. |
| Materials Science Applications | Theoretical calculations and synthesis of derivatives with extended conjugation. | Discovery of new materials with interesting electronic and optical properties. |
| Synthetic Methodology Development | Exploration of novel cyclization and cycloaddition strategies. | Enabling the synthesis of a wide range of complex derivatives. |
Q & A
Q. What methodologies assess the toxicity and selectivity of pyrrolizine derivatives toward non-cancerous cells?
Q. How are spiro-fused pyrrolizine scaffolds synthesized, and what advantages do they offer?
Q. What emerging techniques (e.g., 3D tumor spheroids) enhance the translational relevance of pyrrolizine research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
